2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methylpyridine with O-(2,4-dinitrophenyl)hydroxylamine in acetonitrile. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazolo[1,5-a]pyridines, which can further undergo functionalization for specific applications.
Scientific Research Applications
2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: It has shown promise as a scaffold for the development of antitumor and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The compound’s fused ring structure allows for strong interactions with enzyme active sites, leading to effective inhibition. Additionally, its photophysical properties enable it to participate in electron transfer processes, making it useful in material science applications .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Pyrazolo[1,5-a]pyridine-3-carboxamides
Uniqueness
Compared to similar compounds, 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid stands out due to its unique combination of pyrazole and pyridine rings, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-9(10(13)14)7(2)11-12(8)5-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
KLQDNWJFUMSPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)C(=O)O)C=C1 |
Origin of Product |
United States |
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